m-Methoxycinnamonitrile
Overview
Description
m-Methoxycinnamonitrile: is an organic compound with the molecular formula C10H9NO . It is a derivative of cinnamic acid, where the carboxyl group is replaced by a nitrile group and the methoxy group is positioned at the meta position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heck Reaction: One of the common methods to synthesize m-Methoxycinnamonitrile involves the Heck reaction. This reaction typically uses 4-iodoanisole and acrylonitrile as starting materials.
Aldol Condensation: Another method involves the aldol condensation of 3-methoxybenzaldehyde with malononitrile, followed by dehydration to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Heck reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Methoxycinnamonitrile can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: m-Methoxybenzaldehyde or m-Methoxybenzoic acid.
Reduction: m-Methoxyphenylmethanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
m-Methoxycinnamonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of m-Methoxycinnamonitrile depends on its application:
Comparison with Similar Compounds
p-Methoxycinnamonitrile: Similar structure but with the methoxy group at the para position.
o-Methoxycinnamonitrile: Methoxy group at the ortho position.
4-Methoxycinnamic acid: Carboxyl group instead of nitrile.
Uniqueness:
m-Methoxycinnamonitrile: is unique due to the position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and material properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,1H3/b5-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGKYGSIBOJVCY-HWKANZROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-69-7 | |
Record name | Cinnamonitrile, m-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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